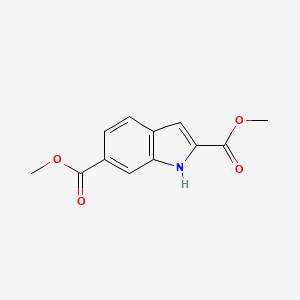

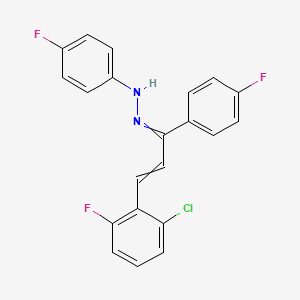

dimethyl 1H-indole-2,6-dicarboxylate

Übersicht

Beschreibung

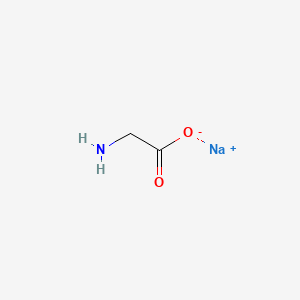

Dimethyl 1H-indole-2,6-dicarboxylate is a derivative of the indole structure, which is a fundamental scaffold in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. The dimethyl ester groups at the 2 and 6 positions of the indole ring system suggest that this compound could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one was achieved starting from 1H-indole, with a key step involving the removal of a chloroacetyl moiety . Another study describes the synthesis of a hexahydro-1,5-methanoazocino[4,3-b]indole derivative through a multi-step process starting from phenylhydrazine hydrochloride and dimethyl (R)-2-(3-oxocyclohexyl)malonate . Additionally, 1H-indole-2,3-dicarboxylates were synthesized via a rhodium-catalyzed C-H activation and annulation of arylhydrazines with maleates . These methods highlight the versatility of indole chemistry and the potential routes that could be adapted for the synthesis of dimethyl 1H-indole-2,6-dicarboxylate.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The substitution pattern on the indole core can significantly influence the compound's electronic properties and reactivity. For example, the study on hexahydro-1,5-methanoazocino[4,3-b]indole derivatives included a density functional theory (DFT) investigation to understand the electronic properties of the synthesized compounds . Such analyses are crucial for predicting the reactivity and potential applications of dimethyl 1H-indole-2,6-dicarboxylate.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. The bromination of dimethyl indole-2,3-dicarboxylate, for example, yielded dimethyl 5-bromoindole-2,3-dicarboxylate as the sole product under certain conditions . This indicates that the dimethyl 1H-indole-2,6-dicarboxylate could also be susceptible to electrophilic substitution reactions such as bromination, which can be useful for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like dimethyl 1H-indole-2,6-dicarboxylate are influenced by their molecular structure. The presence of ester groups could affect the compound's solubility in organic solvents, which is important for its application in synthesis. The reactivity of the indole NH and the ester groups also plays a role in the compound's chemical behavior. For instance, the reactivity of the indole NH group was utilized in the synthesis of indolizino[8,7-b]indole derivatives . Understanding these properties is essential for the practical use of dimethyl 1H-indole-2,6-dicarboxylate in chemical synthesis and potential biological applications.

Wissenschaftliche Forschungsanwendungen

Synthetic Approaches and Chemical Reactions

Indole Ring System Synthesis : A novel approach to synthesize the indole ring system involves using dimethyl 1-methyl-2-oxa-1-aza-spiro[4.5]dec-3-ene-3,4-dicarboxylate, which upon treatment produces dimethyl 1-methyl-1H-indole-2,3-dicarboxylate through a dihydroisoxazole-pyrrole rearrangement (Bennett, Mullen, & Georgiev, 1989).

Bromination of Indoles : Treatment of dimethyl indole-2,3-dicarboxylate with pyridinium hydrobromide perbromide results in dimethyl 5-bromoindole-2,3-dicarboxylate. This method extends to other substituted indole dicarboxylates, producing a range of bromoindole derivatives (Miki et al., 2006).

Furoindole Derivative Synthesis : 1,2-dimethyl-3-carbethoxy-5-hydroxyacetic acid reacts with dimethylformamide and phosphorus oxychloride, leading to furoindole derivatives. This indicates a formylation process in the starting acid, confirmed by PMR, IR, and mass spectra (Grinev, Chizhov, & Vlasova, 1977).

Photoelectric Conversion and Dye-Sensitized Solar Cells

- Dye-Sensitized Solar Cells : Carboxylated cyanine dyes synthesized using dimethyl indole derivatives showed improved photoelectric conversion efficiency in dye-sensitized solar cells. This suggests a promising method for enhancing the photoelectrical properties of these cells (Wu et al., 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

dimethyl 1H-indole-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-11(14)8-4-3-7-5-10(12(15)17-2)13-9(7)6-8/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAMUOTUHSKBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405847 | |

| Record name | dimethyl 1H-indole-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 1H-indole-2,6-dicarboxylate | |

CAS RN |

881040-29-5 | |

| Record name | dimethyl 1H-indole-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[[2-(benzenesulfonyl)-2-nitroethenyl]amino]benzoate](/img/structure/B1309297.png)

![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)

![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)

![N'-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}isonicotinohydrazide](/img/structure/B1309309.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)